Product packaging for Zinc,(3,4-dichlorophenyl)iodo-(Cat. No.:)

Zinc,(3,4-dichlorophenyl)iodo-

Cat. No.: B12335771
M. Wt: 338.3 g/mol
InChI Key: LFGUNQYPHRJOML-UHFFFAOYSA-M
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Description

Significance of Organometallic Reagents in Carbon-Carbon Bond Formation

The creation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of intricate molecular architectures from simpler precursors. numberanalytics.com This process is fundamental to the production of a vast array of man-made chemicals, including pharmaceuticals, plastics, and agrochemicals. numberanalytics.comalevelchemistry.co.uk Organometallic reagents, which feature a direct bond between a carbon atom and a metal, are powerful tools for forging these crucial C-C bonds. numberanalytics.comfishersci.com They function as potent nucleophiles, capable of attacking electrophilic carbon centers, such as those in carbonyl groups, to form new bonds and build molecular complexity. alevelchemistry.co.ukfishersci.com The development of various organometallic reactions, including Grignard reactions, conjugate additions, and transition-metal-catalyzed cross-couplings, has revolutionized the field of chemical synthesis. cdnsciencepub.com These methods have empowered chemists to construct a wide range of organic molecules that are integral to our society. cdnsciencepub.com

Historical Context and Evolution of Organozinc Chemistry

The field of organometallic chemistry traces its origins to 1849 with the pioneering work of Edward Frankland, who first synthesized diethylzinc (B1219324). digitellinc.comwikipedia.org This discovery laid the groundwork for the theory of valence. digitellinc.com Throughout the latter half of the 19th century, significant advancements were made in organozinc chemistry, including the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides, and the development of the enduring Reformatsky reaction, which utilizes an α-halocarboxylate ester. digitellinc.com Despite these early successes, the discovery of more reactive Grignard reagents temporarily shifted the focus away from organozinc compounds. oup.com It was later realized that the comparatively lower reactivity of organozinc halides was, in fact, a significant advantage, allowing for the incorporation of a wider array of reactive functional groups into the reagent. oup.com This realization has led to a resurgence in the use of organozinc compounds in modern organic synthesis.

Distinctive Reactivity Profile and Functional Group Tolerance of Arylzinc Halides

A defining characteristic of arylzinc halides is their remarkable functional group tolerance. nih.govrsc.org Unlike their more reactive counterparts, such as Grignard and organolithium reagents, organozinc compounds are less reactive, which allows them to be used in the presence of sensitive functional groups like esters, ketones, and nitriles without unwanted side reactions. fishersci.comwikipedia.orgresearchgate.net This chemoselectivity is a significant advantage in the synthesis of complex, polyfunctional molecules. wikipedia.orgthieme-connect.com The moderate reactivity of arylzinc halides strikes an optimal balance, providing sufficient nucleophilicity for desired transformations while maintaining compatibility with a broad range of functional groups. uni-muenchen.de This tolerance minimizes the need for protecting groups, leading to more efficient and atom-economical synthetic routes. mdpi.com Recent advancements have further expanded the utility of these reagents, including the development of solid, salt-stabilized organozinc reagents with enhanced air and moisture stability. uni-muenchen.de

Positioning of Zinc, (3,4-Dichlorophenyl)iodo- within the Landscape of Functionalized Organozinc Reagents

Zinc, (3,4-dichlorophenyl)iodo- is a specific example of a functionalized arylzinc halide. The presence of the dichloro-substituted phenyl ring makes it a valuable building block for introducing this particular moiety into a target molecule. This reagent can be prepared through the direct insertion of zinc metal into the corresponding aryl iodide. researchgate.net The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the organozinc reagent.

Functionalized organozinc reagents like Zinc, (3,4-dichlorophenyl)iodo- are widely employed in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. thieme-connect.com In these reactions, a palladium or nickel catalyst facilitates the coupling of the arylzinc halide with an organic halide, forming a new carbon-carbon bond. organic-chemistry.org The high functional group tolerance of the organozinc partner is crucial for the success of these transformations, allowing for the synthesis of complex biaryls and other important structural motifs. nih.govacs.org The development of highly efficient catalytic systems has made these reactions increasingly practical for both laboratory-scale synthesis and industrial applications. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2IZn B12335771 Zinc,(3,4-dichlorophenyl)iodo-

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Cl2IZn

Molecular Weight

338.3 g/mol

IUPAC Name

zinc;1,2-dichlorobenzene-5-ide;iodide

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

LFGUNQYPHRJOML-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+2].[I-]

Origin of Product

United States

Synthetic Methodologies for 3,4 Dichlorophenyl Zinc Iodide

Direct Oxidative Insertion of Activated Zinc into Aryl Halide Precursors

The direct reaction of metallic zinc with an aryl halide, specifically 1,2-dichloro-4-iodobenzene (B1582313), represents the most straightforward approach to (3,4-dichlorophenyl)zinc iodide. This method, however, is contingent on the activation of the zinc metal, as the commercially available form is often unreactive due to a passivating oxide layer.

Strategies for Zinc Activation and Surface Modification

The reactivity of zinc metal can be significantly enhanced through various activation methods. A common and effective technique involves the reduction of zinc halides with potent reducing agents, such as lithium in the presence of an electron carrier like naphthalene, to produce highly reactive "Rieke zinc". riekemetals.comresearchgate.net This form of zinc possesses a large surface area and is free from oxide layers, making it readily susceptible to oxidative insertion. riekemetals.comresearchgate.net

Alternatively, chemical treatment of commercially available zinc dust can be employed. Activation can be achieved by washing the zinc with acids like HCl to remove the oxide layer, followed by treatment with reagents such as 1,2-dibromoethane (B42909) or chlorotrimethylsilane (B32843) (TMSCl). researchgate.netnih.gov The in-situ formation of small amounts of reactive zinc species from these activating agents helps to initiate the primary reaction. A recently developed protocol utilizes silver acetate (B1210297) in combination with chlorotrimethylsilane to activate zinc powder for the synthesis of arylzinc iodides. mdpi.com

A general procedure for the activation of zinc powder for the synthesis of arylzinc halides is presented in the table below.

StepReagent/ActionPurpose
1Flame-dry zinc powder under vacuumRemove moisture
2Add silver acetate under argonCatalyst for zinc insertion
3Dry again under vacuum and refill with argonEnsure inert atmosphere
4Add anhydrous DME and chlorotrimethylsilane (TMSCl)Solvent and activating agent
5Heat with a hot-gun for 5 minutesPromote activation

Influence of Additives on Oxidative Insertion: The Role of Lithium Chloride

The table below summarizes the effect of LiCl on the direct insertion of zinc.

AspectInfluence of LiCl
Reaction RateSignificantly accelerates the rate of organozinc formation
MechanismPromotes the solubilization of the organozinc species from the zinc surface
ScopeEnables the synthesis of a broader range of functionalized organozinc reagents
PracticalityAllows for one-pot procedures by generating the reagent in situ

Continuous Flow Synthesis Protocols for Scalable Production

Continuous flow chemistry offers several advantages for the synthesis of organometallic reagents, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.netnih.gov For the preparation of organozinc halides, a solution of the organic halide can be passed through a heated column packed with granular zinc metal. researchgate.netnih.gov This setup allows for the on-demand and reproducible generation of the organozinc reagent, which can then be directly used in subsequent reactions, such as Negishi couplings, in a continuous or batchwise fashion. researchgate.net This methodology avoids the handling of potentially unstable and pyrophoric reagents and allows for safer and more efficient large-scale production.

Transmetalation Routes from Highly Reactive Organometallic Precursors

An alternative and widely used method for preparing (3,4-dichlorophenyl)zinc iodide involves the transmetalation of a more reactive organometallic precursor, such as an organolithium or an organomagnesium compound, with a zinc halide salt.

Conversion from Organolithium Species

The preparation of (3,4-dichlorophenyl)lithium can be achieved through a halogen-lithium exchange reaction between 1,2-dichloro-4-iodobenzene and an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The subsequent addition of anhydrous zinc iodide to the resulting organolithium species leads to a rapid transmetalation, affording the desired (3,4-dichlorophenyl)zinc iodide. acs.orguni-muenchen.de This method is particularly useful for creating organozinc reagents with a high degree of functional group tolerance, as the transmetalation is typically very fast and efficient. acs.org

Conversion from Organomagnesium (Grignard) Reagents

A common and practical route to (3,4-dichlorophenyl)zinc iodide is through the corresponding Grignard reagent, (3,4-dichlorophenyl)magnesium iodide. This Grignard reagent can be prepared by the reaction of 1,2-dichloro-4-iodobenzene with magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF). The subsequent transmetalation with zinc iodide furnishes the target organozinc compound. The presence of LiCl can also facilitate the formation of the initial Grignard reagent.

The general steps for this conversion are outlined below.

StepReactionKey Considerations
1Formation of Grignard Reagent: 3,4-Cl₂C₆H₃I + Mg → 3,4-Cl₂C₆H₃MgIRequires anhydrous conditions and an ethereal solvent (e.g., THF). The reaction can be initiated with a small amount of iodine or 1,2-dibromoethane.
2Transmetalation: 3,4-Cl₂C₆H₃MgI + ZnI₂ → 3,4-Cl₂C₆H₃ZnI + MgI₂The addition of the Grignard reagent to a solution of anhydrous zinc iodide is typically performed at low to ambient temperatures.

Ligand Exchange Reactions for (3,4-Dichlorophenyl)zinc Iodide Formation

Ligand exchange reactions provide a powerful and direct route to organozinc halides from the corresponding organic halides. This approach avoids the often harsh conditions or functional group intolerance associated with the use of more reactive organometallic precursors like organolithium or Grignard reagents.

Iodine-Zinc Exchange with Diorganozinc Compounds

A prominent and widely utilized method for the preparation of arylzinc iodides is the iodine-zinc exchange reaction between an aryl iodide and a diorganozinc compound, such as diethylzinc (B1219324) (Et₂Zn) or diisopropylzinc (B128070) (i-Pr₂Zn). uni-muenchen.deuni-muenchen.de This reaction is driven by the formation of the more stable organozinc species. uni-muenchen.de The general transformation can be represented as:

Ar-I + R₂Zn → Ar-Zn-I + R-I

The reaction to form (3,4-dichlorophenyl)zinc iodide specifically involves the treatment of 3,4-dichloroiodobenzene with a diorganozinc reagent. A notable application of this in situ generation is seen in palladium-catalyzed cross-coupling reactions. For instance, (3,4-dichlorophenyl)zinc iodide can be prepared by reacting 3,4-dichloroiodobenzene with diethyl zinc, and the resulting organozinc species can be directly used in subsequent synthetic steps. google.com

The iodine-zinc exchange is a versatile reaction applicable to a broad spectrum of functionalized aryl and heteroaryl iodides. researchgate.net Research has shown that the reaction conditions can be modulated to achieve high yields and chemoselectivity. While the uncatalyzed reaction can proceed, particularly with more reactive diorganozinc reagents or at elevated temperatures, the use of catalysts can significantly enhance the reaction rate and efficiency. uni-muenchen.deuni-muenchen.de For example, catalytic amounts of lithium acetylacetonate (B107027) (Li(acac)) have been shown to effectively promote the iodine-zinc exchange between aryl iodides and diisopropylzinc in polar aprotic solvents. uni-muenchen.delookchem.com Similarly, the presence of superbases like t-Bu-P₄ can dramatically promote the generation of arylzinc compounds from aryl iodides and diethylzinc without the need for other metallic promoters. researchgate.net

The choice of the diorganozinc reagent can also influence the reaction's success. Diethylzinc is a commonly used, commercially available reagent for this transformation. researchgate.netuwimona.edu.jm The reaction involving 3,4-dichloroiodobenzene and diethyl zinc serves as a key step in the synthesis of more complex molecules, highlighting the synthetic utility of the resulting (3,4-dichlorophenyl)zinc iodide. google.com

Below is a table summarizing representative conditions for the iodine-zinc exchange reaction to form arylzinc iodides, which are analogous to the synthesis of (3,4-dichlorophenyl)zinc iodide.

Aryl IodideDiorganozinc ReagentCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)Ref
3,4-DichloroiodobenzeneEt₂ZnNone mentionedTHF251Not Isolated google.com
Various Aryl Iodidesi-Pr₂ZnLi(acac) (10 mol%)NMP/Et₂Ort0.5-5High uni-muenchen.delookchem.com
Various Aryl IodidesEt₂Znt-Bu-P₄ (5 mol%)DMArt2457-98 researchgate.net
4-IodobenzonitrileEt₂ZnNoneTHF5012High uni-muenchen.de

Reactivity and Transformative Potential of 3,4 Dichlorophenyl Zinc Iodide in Organic Transformations

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and nickel, is the cornerstone of applications involving (3,4-dichlorophenyl)zinc iodide. wikipedia.org These reactions, broadly classified as Negishi cross-couplings, involve the coupling of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org The general mechanism involves an oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orgillinois.edu

Palladium-Catalyzed Negishi Cross-Coupling Reactions

Palladium catalysts are widely used for Negishi couplings due to their high efficiency and broad functional group tolerance. wikipedia.orgnobelprize.org (3,4-Dichlorophenyl)zinc iodide serves as an effective nucleophilic partner in these transformations, enabling the introduction of the 3,4-dichlorophenyl moiety onto various organic scaffolds.

Scope of Electrophilic Coupling Partners

The Negishi reaction is known for its wide scope, and (3,4-dichlorophenyl)zinc iodide can be coupled with a variety of electrophilic partners. wikipedia.org These partners typically include organic halides (iodides, bromides, chlorides) and triflates. wikipedia.org The organic residue of the electrophile can be diverse, encompassing sp², sp³, and sp hybridized carbons. wikipedia.org This allows for the formation of bonds between the 3,4-dichlorophenyl group and aryl, vinyl, alkynyl, allyl, and benzyl (B1604629) moieties. wikipedia.orgorganic-chemistry.org While aryl iodides and bromides are highly reactive partners, advancements in catalyst systems have enabled the use of less reactive aryl chlorides as well. organic-chemistry.org

The choice of palladium catalyst and ligands can be crucial for achieving high yields and selectivity, especially with challenging substrates. nih.gov For instance, bulky phosphine (B1218219) ligands can enhance chemoselectivity and maintain stereointegrity in couplings with vinyl halides. nih.gov

Applications in the Synthesis of Complex Aromatic Systems (e.g., Chalcones)

A significant application of arylzinc reagents like (3,4-dichlorophenyl)zinc iodide is in the acylative Negishi cross-coupling for the synthesis of ketones, including complex aromatic systems such as chalcones. mdpi.com Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are prevalent in natural products and serve as important synthetic intermediates. mdpi.comnih.gov

The acylative Negishi coupling provides a modular and efficient route to these structures by reacting an organozinc halide with a cinnamoyl chloride derivative in the presence of a palladium catalyst. mdpi.com Research has demonstrated that this method is tolerant of various substituents on both coupling partners. mdpi.com For example, a protocol using PdCl₂(PPh₃)₂ as a pre-catalyst in 1,2-dimethoxyethane (B42094) (DME) has been successfully applied to synthesize a range of chalcones in good yields. mdpi.com This strategy accommodates electron-rich, electron-poor, and sterically hindered substrates. mdpi.com While a specific example using (3,4-dichlorophenyl)zinc iodide was not detailed in the study, the established protocol's tolerance for chlorinated substrates suggests its applicability. mdpi.com

Separately, chalcones bearing the 3,4-dichlorophenyl moiety, such as (E)-3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, have been synthesized via traditional Claisen-Schmidt condensation, highlighting the interest in this structural motif. nih.gov

Table 1: Examples of Chalcones Synthesized via Acylative Negishi Cross-Coupling mdpi.com
Organozinc ReagentAcyl Chloride PartnerProductYield (%)
4-Methoxyphenylzinc iodideCinnamoyl chloride(E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one72
2-Methoxyphenylzinc iodide(E)-3-(4-Methoxyphenyl)acryloyl chloride(E)-1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one84
Phenylzinc iodide(E)-3-(4-Chlorophenyl)acryloyl chloride(E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one81
(4-(Methoxycarbonyl)phenyl)zinc iodide(E)-3-(Thiophen-2-yl)acryloyl chlorideMethyl (E)-4-(3-(thiophen-2-yl)acryloyl)benzoate82
Chemoselectivity and Functional Group Compatibility in Negishi-Type Processes

A key advantage of the Negishi coupling is its high degree of chemoselectivity and functional group tolerance, which is critical when working with complex molecules. orgsyn.orgnih.gov Organozinc reagents are notably unreactive towards sensitive functional groups like esters, nitriles, and ketones, allowing these groups to be present in either coupling partner without the need for protection. mdpi.comnih.gov

This selectivity is also evident in reactions with substrates containing multiple reactive sites. For instance, in dihalo-substituted pyridines, Negishi coupling can be directed to a specific position. Generally, aromatic iodides are more reactive than bromides and chlorides, and 2-halopyridines are often more reactive than 3-halopyridines, allowing for selective coupling at the more reactive site while leaving the other halide intact for subsequent transformations. orgsyn.org Furthermore, studies on 2,4-dichloropyridines have shown that ligand choice can invert the conventional site-selectivity, favoring coupling at the C4 position over the typically more reactive C2 position adjacent to the nitrogen. nih.gov This highlights the sophisticated level of control achievable in palladium-catalyzed Negishi reactions involving dichloro-substituted aromatic systems.

Nickel-Catalyzed Cross-Coupling Reactions

While palladium catalysts are more common, nickel-based systems offer a powerful and sometimes complementary alternative for cross-coupling reactions. wikipedia.org Nickel catalysts can be particularly effective for certain transformations and may operate via different mechanistic pathways than palladium. wikipedia.orgillinois.edu

Alpha-Carbonylalkylarylation of Vinylarenes

A notable application of (3,4-dichlorophenyl)zinc iodide is in the nickel-catalyzed α-carbonylalkylarylation of vinylarenes. nih.gov This three-component reaction involves the regioselective dicarbofunctionalization of a vinylarene with an α-halocarbonyl compound and an arylzinc reagent. nih.gov The process generates γ,γ-diarylcarbonyl compounds, which are valuable motifs in pharmaceuticals and bioactive molecules. nih.gov

In a specific example, (3,4-dichlorophenyl)zinc iodide was reacted with styrene (B11656) and ethyl α-bromoacetate in the presence of a nickel catalyst. nih.gov This reaction proceeded efficiently to furnish ethyl γ-(3,4-dichlorophenyl)-γ-phenylbutyrate. nih.gov This product is a key intermediate that can be cyclized via intramolecular Friedel-Crafts acylation to yield a dichlorophenyltetralone, a known precursor to the antidepressant drug sertraline (B1200038) (Zoloft). nih.gov

The reaction is generally effective with various vinylarenes, primary, secondary, and tertiary α-halocarbonyls, and electronically diverse arylzinc reagents. nih.gov Mechanistic studies suggest the reaction proceeds through the generation of a stable α-carbonylalkyl radical. nih.gov

Table 2: Nickel-Catalyzed α-Carbonylalkylarylation of Vinylarenes Using Arylzinc Reagents nih.gov
Vinylareneα-HalocarbonylArylzinc Iodide (ArZnI)Product Yield (%)
IndeneEthyl α-bromoacetate3-(Trifluoromethyl)phenylzinc iodide76
StyreneEthyl α-bromoacetate(3,4-Dichlorophenyl)zinc iodide71
StyreneEthyl α-bromobutyrate3,5-Difluorophenylzinc iodide70
4-ChlorostyreneEthyl α-bromoacetatePhenylzinc iodide71
Stereochemical Considerations in Nickel-Catalyzed Processes

While specific studies detailing the stereochemical outcomes of reactions involving (3,4-dichlorophenyl)zinc iodide are not extensively documented, the broader principles governing nickel-catalyzed cross-coupling reactions provide a strong framework for understanding its expected behavior. In nickel-catalyzed reactions, particularly those involving the coupling of racemic alkyl electrophiles, the stereochemistry of the product is intricately linked to the reaction mechanism and the nature of the intermediates.

For instance, in enantioconvergent couplings, a chiral nickel catalyst is employed to react with a racemic starting material, leading to a product with high enantiomeric excess (ee). This has been demonstrated in the coupling of racemic organozinc reagents with alkyl iodides, where a chiral nickel/ligand complex selectively catalyzes the reaction of one enantiomer of the organometallic reagent at a faster rate, or controls the stereochemistry at the product-forming reductive elimination step. acs.org

Table 1: Mechanistic Implications for Stereochemistry in Ni-Catalyzed Couplings

Mechanistic StepStereochemical ImplicationRelevance to (3,4-Dichlorophenyl)zinc iodide
In situ Iodide FormationS_N2 displacement leads to inversion of configuration. acs.orgIf coupled with a chiral secondary electrophile precursor, this step would set the stereochemistry of the iodide intermediate.
Oxidative AdditionCan be stereoconvergent with a chiral catalyst.A chiral nickel catalyst could potentially control the formation of a single enantiomer of the resulting organonickel species.
Reductive EliminationGenerally proceeds with retention of stereochemistry at the metal center.The stereochemistry established in the organonickel intermediate would be transferred to the final coupled product.

This table illustrates general principles of nickel-catalyzed cross-coupling reactions applicable to arylzinc reagents.

Given these principles, it is anticipated that the use of (3,4-dichlorophenyl)zinc iodide in nickel-catalyzed asymmetric cross-couplings would allow for the synthesis of chiral molecules where the 3,4-dichlorophenyl moiety is attached to a newly formed stereocenter. The success of such a transformation would heavily depend on the choice of the chiral ligand complexed to the nickel catalyst. nih.govacs.org

Other Transition Metal-Mediated Transformations (e.g., Copper)

Beyond nickel and palladium, copper has emerged as a cost-effective and low-toxicity metal for catalyzing cross-coupling reactions involving organozinc reagents (Negishi coupling). organic-chemistry.org (3,4-Dichlorophenyl)zinc iodide is a suitable coupling partner in these transformations, which are effective for forming carbon-carbon bonds between two aromatic rings or between an aromatic ring and an alkyl group.

An efficient copper(I) iodide-catalyzed, ligand-free cross-coupling of diarylzinc reagents with aryl iodides has been developed. organic-chemistry.org These reactions exhibit broad substrate scope and tolerate a variety of sensitive functional groups, including esters, nitriles, and halides, making them highly valuable in organic synthesis. organic-chemistry.org The presence of the two chloro-substituents on the phenyl ring of (3,4-dichlorophenyl)zinc iodide is well-tolerated in these protocols. The mechanism is believed to involve the formation of a diarylzincate complex, which then undergoes transmetalation with the copper(I) iodide catalyst. organic-chemistry.org This generates a copper-acetylide intermediate that reacts with the aryl iodide to form the biaryl product. organic-chemistry.orgnih.gov

Table 2: Representative Copper-Catalyzed Cross-Coupling of Arylzinc Reagents

Arylzinc ReagentCoupling Partner (Aryl Iodide)CatalystProductYield (%)
Diphenylzinc4-IodoacetophenoneCuI (5 mol%)4-Acetylbiphenyl87
Di(p-tolyl)zinc4-IodonitrobenzeneCuI (5 mol%)4-Methyl-4'-nitrobiphenyl85
(3,4-Dichlorophenyl)zinc iodide *Methyl 4-iodobenzoate CuI (5 mol%) Methyl 4-(3,4-dichlorophenyl)benzoate (Predicted Good)
Di(m-fluorophenyl)zinc1-Iodo-4-(trifluoromethyl)benzeneCuI (5 mol%)3-Fluoro-4'-(trifluoromethyl)biphenyl80

Data adapted from a study on copper-catalyzed Negishi couplings organic-chemistry.org. The entry for (3,4-dichlorophenyl)zinc iodide is a hypothetical example based on the demonstrated tolerance for halide substituents.

This methodology provides a direct and efficient route to unsymmetrical biaryls containing the 3,4-dichlorophenyl scaffold, which is a common structural motif in pharmaceuticals and agrochemicals.

Nucleophilic Addition Reactions

Organozinc iodides, including (3,4-dichlorophenyl)zinc iodide, behave as effective carbon nucleophiles, capable of adding to electrophilic carbon centers. Their moderate reactivity, which is less than that of organolithium or Grignard reagents, often imparts greater functional group tolerance and selectivity. uni-muenchen.de

Addition to Carbonyl Derivatives (e.g., Aldehydes, Ketones)

The most common nucleophilic addition reaction for organozinc reagents is the 1,2-addition to the carbonyl group of aldehydes and ketones. libretexts.org This reaction provides a direct route for the synthesis of secondary and tertiary alcohols, respectively. The general mechanism involves the attack of the nucleophilic carbon atom bonded to zinc on the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product. libretexts.orglibretexts.org

Aldehydes are generally more reactive towards nucleophilic addition than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org The reaction of (3,4-dichlorophenyl)zinc iodide with an aldehyde, such as benzaldehyde, would yield a (3,4-dichlorophenyl)(phenyl)methanol derivative.

Table 3: General Scheme for Nucleophilic Addition to Carbonyls

ElectrophileReagentIntermediateFinal Product
Aldehyde (R-CHO)(3,4-Cl₂C₆H₃)ZnITetrahedral Zinc AlkoxideSecondary Alcohol
Ketone (R-CO-R')(3,4-Cl₂C₆H₃)ZnITetrahedral Zinc AlkoxideTertiary Alcohol

This table illustrates the expected products from the reaction of (3,4-dichlorophenyl)zinc iodide with generic aldehydes and ketones.

This transformation is a fundamental C-C bond-forming reaction and a reliable method for introducing the 3,4-dichlorophenyl group onto a carbon atom bearing a hydroxyl group.

Enantioselective Addition Methodologies

To control the stereochemistry of the newly formed chiral center in the alcohol product, enantioselective methods have been developed. These strategies typically involve the addition of a chiral ligand, catalyst, or auxiliary that coordinates to the zinc reagent or the carbonyl substrate, thereby directing the nucleophilic attack to one face of the carbonyl group.

A common and highly effective approach is the use of chiral amino alcohols, such as N-methylephedrine or ProPhenol derivatives, as catalysts. nih.govnih.gov In a typical procedure, the alkynylzinc or arylzinc reagent is treated with a catalytic amount of the chiral ligand prior to the addition of the aldehyde or ketone. The active catalyst is often a zinc complex of the chiral ligand, which creates a chiral environment around the reacting species. nih.govnih.gov

For the enantioselective addition of (3,4-dichlorophenyl)zinc iodide to an aldehyde, a chiral catalyst would facilitate the formation of one enantiomer of the resulting secondary alcohol over the other.

Key Features of Enantioselective Addition:

Catalysts: Chiral amino alcohols, diols (e.g., TADDOL, BINOL), and ProPhenol ligands are commonly used. nih.govnih.govthieme-connect.de

Mechanism: The chiral catalyst forms a complex with the organozinc reagent, creating a sterically defined pocket that dictates the facial selectivity of the addition to the carbonyl electrophile. nih.gov

Outcome: This methodology allows for the synthesis of optically active propargylic or benzylic alcohols with high levels of enantioselectivity. nih.govthieme-connect.de

While specific examples employing (3,4-dichlorophenyl)zinc iodide are not prevalent in the literature, the well-established nature of these methodologies suggests they are readily applicable for the asymmetric synthesis of alcohols containing this moiety. nih.gov

Preparation of Intermediate Species for Subsequent Transformations

(3,4-Dichlorophenyl)zinc iodide is typically prepared and used in situ as a reactive intermediate for more complex synthetic operations. Its preparation is straightforward, generally involving the direct oxidative addition of activated zinc metal into the carbon-iodine bond of 3,4-dichloroiodobenzene. libretexts.orgwikipedia.org

Preparation Reaction: 3,4-Cl₂C₆H₄I + Zn → (3,4-Cl₂C₆H₃)ZnI

This organozinc reagent serves as a precursor for several other important intermediate species:

Organocuprate Reagents: (3,4-Dichlorophenyl)zinc iodide can undergo transmetalation with copper salts (e.g., CuCN·2LiCl) to form a highly reactive organocopper species. These "zinc-cuprate" reagents are more reactive than the parent organozinc compound and are particularly effective in conjugate addition reactions and cross-couplings. uni-muenchen.de

Transmetalation to Palladium and Nickel: In Negishi cross-coupling reactions, the crucial step is the transmetalation of the organic group from zinc to the palladium or nickel catalyst center. uni-muenchen.de (3,4-Dichlorophenyl)zinc iodide readily participates in this step, generating a (3,4-dichlorophenyl)palladium(II) or -nickel(II) intermediate that subsequently undergoes reductive elimination to form the C-C coupled product.

The in situ generation of (3,4-dichlorophenyl)zinc iodide and its subsequent conversion into other metallic intermediates is a cornerstone of its synthetic utility, allowing for a diverse range of chemical transformations to be performed in a one-pot fashion. wikipedia.orguni-muenchen.de

Mechanistic Investigations into the Reactivity of 3,4 Dichlorophenyl Zinc Iodide

Unveiling Reaction Mechanisms in Cross-Coupling Pathways

The Negishi cross-coupling reaction, which pairs organozinc compounds with organic halides or triflates, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org The reaction is typically catalyzed by palladium or nickel complexes and is understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While the general framework is well-established, the specific reactivity of reagents like (3,4-dichlorophenyl)zinc iodide is influenced by numerous factors, including the potential for alternative, radical-based pathways and the occurrence of side reactions.

While many cross-coupling reactions are described by ionic, two-electron transfer steps within a catalytic cycle, the involvement of single-electron transfer (SET) processes leading to radical intermediates cannot be discounted, particularly with nickel catalysts. wikipedia.org To investigate these possibilities, chemists employ techniques such as radical trapping and radical clock experiments.

In a radical trapping experiment, a stable radical species, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. If a radical intermediate is formed during the reaction, it can be "trapped" by TEMPO, forming a stable adduct that can be isolated and characterized, thus providing evidence for a radical pathway. While no specific radical trapping studies have been published for reactions involving (3,4-dichlorophenyl)zinc iodide, preliminary mechanistic studies on similar nickel-catalyzed reactions with other arylzinc iodides have successfully utilized this technique to intercept radical intermediates.

Radical clock experiments represent another powerful tool. These experiments use a reactant that is designed to undergo a characteristic and rapid unimolecular rearrangement if it exists as a radical. The rate of this rearrangement is known, acting as a "clock." If the product resulting from the rearranged radical is observed, it provides strong evidence for a radical intermediate and can even give an estimate of its lifetime. The absence of such rearranged products, however, does not definitively rule out radical involvement, as the subsequent reaction steps might be faster than the clock's rearrangement.

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the elementary steps of catalytic cycles that are often difficult to observe experimentally. For the Negishi coupling, the key steps of oxidative addition of an organohalide to the metal center (e.g., Pd(0) or Ni(0)) and the final reductive elimination from the resulting diarylmetal complex are critical.

Oxidative Addition: This is often the rate-determining step of the catalytic cycle. wikipedia.org A low-valent metal complex, typically with phosphine (B1218219) ligands, reacts with the organic halide (Ar-X). Computational studies on related systems show that the energy barrier for this step is highly dependent on the nature of the halide (I > Br > Cl), the electronic properties of the aryl group, and the steric and electronic properties of the phosphine ligands on the metal center. The electron-withdrawing nature of the two chlorine atoms on the (3,4-dichlorophenyl)zinc iodide reagent primarily influences the subsequent transmetalation step rather than the initial oxidative addition of the coupling partner.

Reductive Elimination: This is the final, product-forming step where the two organic groups are expelled from the metal center, regenerating the low-valent catalyst. For this step to be efficient, the metal complex often needs to be sterically crowded to favor the formation of the C-C bond. The electronic nature of the ligands and the coupled aryl groups also plays a crucial role.

Table 1: Key Mechanistic Steps in Negishi Coupling and Influencing Factors

Mechanistic Step Description Key Influencing Factors
Oxidative Addition The organic halide (R-X) adds to the low-valent metal center (M), forming an R-M-X species.Halide identity (I > Br > Cl), metal identity (Pd, Ni), ligand sterics and electronics.
Transmetalation The organozinc reagent (Ar-ZnI) transfers its organic group to the metal complex.Lewis acidity of the zinc salt, solvent, nature of the organic group on zinc.
Reductive Elimination The two organic groups are eliminated from the metal center, forming the new C-C bond and regenerating the catalyst.Steric bulk of ligands, electronic properties of coupled groups.

The ideal catalytic cycle can be diverted by various side reactions, leading to reduced yields of the desired cross-coupled product. For Negishi couplings involving arylzinc halides, the most common side reaction is homocoupling. wikipedia.orgnih.gov

Homocoupling: This process leads to the formation of symmetrical biaryls (Ar-Ar) from either the organozinc reagent or the organic halide. One proposed mechanism for homocoupling involves a second transmetalation event where a diarylmetal intermediate reacts with another molecule of the arylzinc halide. wikipedia.org This forms a new diarylmetal species which then undergoes reductive elimination to yield the homocoupled product. wikipedia.org The presence of electron-deficient aryl halides can sometimes increase the rate of homocoupling. nih.gov Careful selection of catalyst, ligands, and solvent can minimize this undesired pathway. researchgate.netthieme-connect.de For instance, certain phosphine ligands have been shown to suppress homocoupling side reactions. nih.gov

Reduction: Another potential side reaction is the reduction of the organic halide to the corresponding arene. This can occur via various pathways, including those involving β-hydride elimination from intermediates if alkylzinc reagents are present or via protonolysis of the organozinc reagent. wikipedia.org

Table 2: Common Side Reactions in Arylzinc Cross-Coupling

Side Reaction Product(s) Proposed Cause
Homocoupling Symmetrical biaryls (e.g., 3,3',4,4'-tetrachlorobiphenyl)Second transmetalation reaction at the metal center; catalyst decomposition. wikipedia.org
Reduction Dehalogenated arene (from the electrophile)Presence of proton sources, β-hydride elimination pathways.
Protonolysis 1,2-Dichlorobenzene (from the organozinc reagent)Reaction of the organozinc reagent with adventitious water or other protic species. wikipedia.org

Understanding the Nature of Organozinc Active Species in Solution

The reactivity of (3,4-dichlorophenyl)zinc iodide in a cross-coupling reaction is not solely determined by the catalytic cycle itself but also by the state of the organozinc reagent in the reaction medium. The aggregation state and the exact nature of the catalytically active species (whether dissolved or particulate) are critical parameters.

Unlike diorganozinc compounds (R₂Zn), which are typically monomeric, organozinc halides (RZnX) are known to form dimeric or higher-order aggregates in solution, with the halide atoms acting as bridging ligands. thieme-connect.de Therefore, it is highly probable that (3,4-dichlorophenyl)zinc iodide does not exist as a simple monomer in solvents like tetrahydrofuran (B95107) (THF).

This behavior is often described by the Schlenk equilibrium, which for this compound would be:

2 (3,4-Cl₂C₆H₃)ZnI ⇌ (3,4-Cl₂C₆H₃)₂Zn + ZnI₂

A long-standing debate in cross-coupling catalysis is whether the reactions proceed through a truly homogeneous pathway, where the catalyst is fully dissolved, or a heterogeneous one, where the active catalyst is a solid, often in the form of metal nanoparticles (NPs).

Homogeneous Catalysis: In this model, the reaction is catalyzed by soluble, well-defined molecular complexes of palladium or nickel. This is the classical view of the Negishi coupling mechanism. Studies involving (3,4-dichlorophenyl)zinc iodide have successfully employed catalyst systems like Palladium(II) acetate (B1210297) with phosphine ligands, which are presumed to form soluble Pd(0) species that operate in a homogeneous catalytic cycle. uni-muenchen.de

Heterogeneous Catalysis: An alternative view suggests that under certain conditions, the molecular precatalyst can decompose to form metal nanoparticles, which then act as the true, highly active catalyst. These NPs can offer a large surface area for the reaction to occur. While often providing high catalytic activity, controlling the size and stability of these NPs can be challenging. Some studies on Negishi couplings have suggested that the active catalytic species may indeed be palladium nanoparticles.

Distinguishing between these two pathways is complex, as a reaction may appear homogeneous ("goes into solution") while actually being catalyzed by minuscule, suspended nanoparticles. The specific pathway for reactions involving (3,4-dichlorophenyl)zinc iodide has not been definitively established and may depend heavily on the specific reaction conditions, such as the choice of catalyst, ligands, solvent, and temperature.

Applications of 3,4 Dichlorophenyl Zinc Iodide in Advanced Synthetic Strategies

Role in the Synthesis of Biologically Relevant Precursors

The 3,4-dichlorophenyl moiety is a key structural feature in numerous biologically active compounds and pharmaceuticals. (3,4-Dichlorophenyl)zinc iodide serves as a direct and efficient building block for introducing this specific aryl group into complex molecular targets. Its application in the synthesis of precursors for pharmaceuticals is a testament to its reliability and importance in medicinal chemistry. The Negishi coupling, for which this reagent is primarily used, is a powerful method for creating C-C bonds and is widely applied in the synthesis of bioactive molecules, including drugs and natural products. wikipedia.orgcjph.com.cn

A significant application of (3,4-Dichlorophenyl)zinc iodide is in the synthesis of aryltetralone scaffolds, which are core structures in various pharmaceutical agents. A prominent example is the synthesis of 4-(3,4-dichlorophenyl)-1-tetralone, a key intermediate in the industrial production of the antidepressant sertraline (B1200038). semanticscholar.orgresearchgate.net Sertraline, a selective serotonin reuptake inhibitor (SSRI), requires the precise installation of the 3,4-dichlorophenyl group onto a tetralone framework. nih.govwjpsonline.com

The Negishi cross-coupling reaction provides a powerful method for this transformation. In this approach, (3,4-Dichlorophenyl)zinc iodide is coupled with a suitable electrophilic partner derived from a naphthalenone structure, such as a bromo- or triflate-substituted dihydronaphthalenone. The reaction is typically catalyzed by a palladium complex, often with phosphine (B1218219) ligands, to afford the desired 4-(3,4-dichlorophenyl)-1-tetralone intermediate in good yield. wikipedia.orgorganic-chemistry.org This step is crucial as it establishes the core carbon skeleton of the final drug molecule. The subsequent conversion of this tetralone intermediate to sertraline involves steps like imine formation and stereoselective reduction. semanticscholar.orgnih.gov

Table 1: Representative Negishi Coupling for Sertraline Precursor Synthesis

Reactant 1 Reactant 2 Catalyst Typical Conditions Product
4-Bromo-1,2-dihydronaphthalene derivative(3,4-Dichlorophenyl)zinc iodidePd(PPh₃)₄ or similar Pd(0) complexAnhydrous solvent (e.g., THF), inert atmosphere4-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene derivative

Utility in the Construction of Functionalized Aromatic and Heteroaromatic Scaffolds

The utility of (3,4-Dichlorophenyl)zinc iodide extends beyond the synthesis of sertraline precursors. It is a versatile reagent for the construction of a wide array of functionalized aromatic and heteroaromatic scaffolds. mdpi.com In palladium-catalyzed cross-coupling reactions, this organozinc compound can be coupled with various organic halides (iodides, bromides, chlorides) and triflates derived from aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org

This capability allows chemists to strategically introduce the 3,4-dichlorophenyl group into diverse molecular frameworks, which is advantageous for structure-activity relationship (SAR) studies in drug discovery. For instance, it can be used to synthesize substituted biaryls, which are common motifs in pharmaceuticals and materials science. organic-chemistry.org Furthermore, its reaction with heteroaryl halides enables the synthesis of complex molecules containing rings such as pyridine, thiophene, and indole, which are prevalent in biologically active compounds. The functional group tolerance of organozinc reagents means that other sensitive groups within the coupling partners are often preserved during the reaction. wikipedia.orgnih.gov

Table 2: Scope of (3,4-Dichlorophenyl)zinc Iodide in Aromatic Scaffolding

Substrate Type Example Substrate Coupling Partner Resulting Scaffold
Aryl Bromide4-Bromoanisole(3,4-Dichlorophenyl)zinc iodide4-(3,4-Dichlorophenyl)anisole
Aryl TriflatePhenyl triflate(3,4-Dichlorophenyl)zinc iodide3,4-Dichlorobiphenyl
Heteroaryl Iodide2-Iodothiophene(3,4-Dichlorophenyl)zinc iodide2-(3,4-Dichlorophenyl)thiophene
Vinyl Halide1-Bromostyrene(3,4-Dichlorophenyl)zinc iodide1-(3,4-Dichlorophenyl)-2-phenylethene

Development of Modular and Convergent Synthesis Routes

(3,4-Dichlorophenyl)zinc iodide acts as a pre-functionalized, "ready-to-use" fragment containing the dichlorophenyl moiety. A synthetic chemist can prepare a second, complex fragment of the target molecule separately. The Negishi coupling then serves as the key fragment-coupling step, uniting the two pieces efficiently. This modularity allows for the rapid generation of analogues by simply varying the structure of the other fragment, which is a powerful tool in medicinal chemistry for optimizing the properties of a lead compound. The reliable and high-yielding nature of the Negishi coupling makes organozinc reagents like (3,4-Dichlorophenyl)zinc iodide ideal for these advanced, convergent strategies. cjph.com.cn

Emerging Research Directions and Future Outlook for Arylzinc Iodide Chemistry

Innovations in Green Chemistry Approaches for Organozinc Synthesis and Utilization

A significant trend in modern organic synthesis is the development of environmentally benign methods, and the preparation of arylzinc iodides is no exception. researchgate.netdergipark.org.tr Traditional methods often require harsh conditions or stoichiometric metallic activators, which can generate significant waste. Current research aims to address these issues through several innovative strategies.

One promising "green" approach involves the direct insertion of zinc into aryl iodides catalyzed by other metals. For instance, a catalytic amount of silver acetate (B1210297) has been shown to efficiently promote the direct insertion of zinc metal into various aryl iodides in ethereal solvents. researchgate.net This method is advantageous as it is more selective and cost-effective, reducing the reliance on more reactive and less selective reactants. researchgate.net Another strategy involves the use of cobalt catalysis in conjunction with a sacrificial zinc anode in an electrochemical process, which provides the corresponding organozinc species in good yields. organic-chemistry.org

The choice of solvent also plays a crucial role in the greenness of a synthetic protocol. While polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been used, research is moving towards more environmentally friendly options. oup.com The use of LiCl as an additive has been a major breakthrough, facilitating the insertion of zinc into aryl iodides in less hazardous solvents like tetrahydrofuran (B95107) (THF) at milder temperatures. beilstein-journals.orgnih.gov This avoids the need for high-boiling polar aprotic solvents that can be difficult to remove and may have compatibility issues with certain functional groups. nih.gov

Furthermore, the development of protocols that minimize waste by being highly atom-economical is a key goal. dergipark.org.tr The direct synthesis of arylzinc compounds from aryl iodides and zinc powder, which can then be used in one-pot subsequent reactions, exemplifies this principle. nih.gov These advancements are making the synthesis and use of arylzinc reagents, such as (3,4-dichlorophenyl)iodozinc, more sustainable.

Development of Novel Catalytic Systems and Ligand Architectures for Enhanced Performance

The performance of arylzinc iodides in cross-coupling reactions is heavily dependent on the catalytic system employed. While palladium and nickel catalysts are well-established, there is a continuous drive to develop novel systems with improved efficiency, selectivity, and broader substrate scope.

Recent research has explored the use of alternative transition metals. For example, copper-based catalytic systems are gaining traction due to copper's lower cost and toxicity compared to palladium. A practical and efficient copper system has been developed for the cross-coupling of aryl iodides with chlorosilanes, proceeding through an in situ generated arylzinc species. rsc.orgresearchgate.net This ligand-free system offers a general platform for organosilane synthesis with high functional group tolerance. rsc.orgresearchgate.net Rhodium(I) complexes have also been investigated as catalysts for the cross-coupling of arylzinc compounds with alkyl halides, a reaction that has been less explored with traditional palladium or nickel catalysts. oup.com

The design of new ligand architectures is another critical area of innovation. Ligands play a vital role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction. For instance, the use of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to stabilize arylzinc iodides, allowing for their efficient preparation and subsequent use in Negishi cross-coupling reactions. mdpi.com Researchers are also exploring more complex ligand systems. For example, β-thioketiminate (SacNac) ligands have been used to prepare novel organozinc complexes that show catalytic activity in reactions like the hydroboration of ketones. acs.orgnih.gov The modular and straightforward synthesis of such ligands opens up possibilities for fine-tuning the catalytic properties of the resulting zinc complexes. acs.org The development of well-defined organozinc precursors with specific ligands allows for more controlled reactions, avoiding the need for solvothermal conditions or additional base reagents in some cases. mdpi.com

Table 1: Examples of Novel Catalytic Systems for Arylzinc Iodide Reactions
Catalyst SystemReaction TypeKey AdvantagesReference
Copper-based (ligand-free)Cross-coupling with chlorosilanesEconomical, high functionality tolerance, operational simplicity rsc.orgresearchgate.net
Rh(I)-dppf complexCross-coupling with alkyl halidesEffective for coupling with less reactive electrophiles like methyl iodide oup.com
Ni(II) with pyridine/bipyridine ligandsCross-coupling with primary alkyl iodidesEffective for polyfunctional arylzinc derivatives acs.org
Cobalt halide with pyridineSynthesis of arylzinc reagentsEfficient for aryl bromides and electron-deficient aryl halides organic-chemistry.org

Expansion of Substrate Scope and Exploration of New Reaction Types

A major focus of current research is to broaden the range of substrates that can be used with arylzinc iodides and to discover new types of reactions they can participate in. This expansion enhances the synthetic utility of these reagents, allowing for the construction of a more diverse array of complex molecules.

Historically, the application of arylzinc reagents was sometimes limited by the functional groups present in the substrates. Modern methods, however, have demonstrated remarkable functional group tolerance. mdpi.com For example, nickel-catalyzed cross-coupling reactions can now accommodate a wide variety of functional groups on both the arylzinc reagent and the coupling partner. nih.gov Even sensitive groups like esters and amides are well-tolerated in many cases. researchgate.netmdpi.com The substrate scope has been successfully expanded to include various substituted aryl iodides, including electron-rich and electron-poor systems, as well as sterically hindered substrates and heteroaryl derivatives. mdpi.comresearchgate.net

Beyond traditional cross-coupling reactions, researchers are exploring entirely new transformations involving arylzinc reagents. One such novel reaction is the direct C(sp³)–H bond arylation of benzyl (B1604629) ethers with Knochel-type arylzinc reagents. acs.org This transition-metal-catalyst-free reaction proceeds under mild conditions and allows for the synthesis of a wide range of benzyl ethers. acs.org Another area of exploration is the iron-catalyzed conjugate addition of aryl iodides to activated alkenes, where an arylzinc iodide is formed in situ. mdpi.com This method has been shown to work for a variety of substituted aryl iodides and α,β-unsaturated carbonyl compounds. mdpi.com Furthermore, new types of coupling reactions are being developed, such as migratory Suzuki–Miyaura cross-coupling, which expands the possibilities for functionalization at different positions of an alkyl chain. nih.gov The development of cobalt-catalyzed decarboxylative Negishi coupling reactions of aliphatic esters with organozinc reagents also highlights the expanding utility of these compounds in forming alkyl-aryl and other carbon-carbon bonds. researchgate.net

Table 2: Examples of New Reaction Types and Expanded Substrate Scope
Reaction TypeSubstratesKey FeaturesReference
C(sp³)–H Bond ArylationBenzyl ethers and arylzinc reagentsTransition-metal-catalyst-free, mild conditions acs.org
Conjugate AdditionAryl iodides and activated alkenesIron-catalyzed, in situ formation of arylzinc iodide mdpi.com
Acylative Negishi CouplingArylzinc iodides and cinnamoyl chloridesModular synthesis of chalcones, tolerates various functional groups mdpi.com
Cross-coupling with Alkyl HalidesArylzinc compounds and primary alkyl iodidesNi(II)-catalyzed, broad functional group tolerance acs.org

In Situ Generation and Spectroscopic Monitoring of Organozinc Reactive Species

Understanding the nature of the reactive species in organozinc chemistry is crucial for optimizing reaction conditions and developing new transformations. A significant area of research focuses on the in situ generation of arylzinc reagents and the use of advanced spectroscopic techniques to monitor their formation and behavior in solution.

To gain insight into the mechanisms of these reactions and the structure of the intermediates, researchers employ a variety of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of organozinc reagent formation and for characterizing the resulting species in solution. nih.gov For instance, ¹H NMR has been used to compare the reaction rates in different solvents like DMSO and THF and to observe the coordination of solvent molecules to the zinc center. nih.gov

Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is another valuable technique for studying organozinc species in solution. uni-muenchen.de ESI-MS can detect charged species and has been used to identify the formation of higher-order zincates, which are complexes formed by the association of the organozinc reagent with salts like LiCl. nih.govuni-muenchen.de This has provided crucial insights into the role of additives in solubilizing organozinc intermediates. nih.gov More advanced techniques like infrared multiple photon dissociation (IRMPD) spectroscopy, combined with computational modeling, have been used to study the structure of organozinc cations in the gas phase, providing fundamental information about their intrinsic properties. researchgate.net Additionally, single-particle fluorescence microscopy has emerged as a highly sensitive method to directly observe previously "unobservable" organometallic surface intermediates on the zinc metal during the reaction, correlating macroscopic reaction effects with microscopic phenomena. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.